2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-((2-(3-(4-Methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrazoline core fused with a pyridotriazinone moiety via a thioether linkage. Its structure includes two aromatic substituents: a 4-methoxyphenyl group at the pyrazoline’s 3-position and a p-tolyl group at the 5-position.
Synthesis typically involves refluxing intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization, as seen in analogous pyrazoline-thioether derivatives .
Properties
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-17-6-8-19(9-7-17)22-15-21(18-10-12-20(34-2)13-11-18)29-31(22)24(32)16-35-25-27-23-5-3-4-14-30(23)26(33)28-25/h3-14,22H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGQAUGONBEGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC=CC4=N3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 550.64 g/mol. Its structure features a complex arrangement that includes a pyrazole moiety and a pyrido-triazine framework, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and triazine exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : Exhibited a growth inhibition concentration (GI50) of approximately 3.79 µM.
- A549 (lung cancer) : Demonstrated an IC50 value of 26 µM, indicating moderate potency against this cell line.
- NCI-H460 (lung cancer) : Showed significant cytotoxicity with an IC50 value of 42.30 µM .
These findings suggest that the compound may interfere with critical cellular processes in cancer cells, potentially leading to apoptosis or cell cycle arrest.
The mechanisms through which the compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the pyrazole and triazine components may interact with key enzymes involved in cell proliferation and survival pathways. For instance:
- Aurora-A Kinase Inhibition : Some derivatives have been reported to inhibit Aurora-A kinase activity with IC50 values as low as 0.067 µM, suggesting a strong potential for disrupting mitotic processes in cancer cells .
- VEGF Pathway Modulation : Inhibition of VEGF-induced proliferation in endothelial cells was observed with an IC50 of 0.30 nM, indicating potential antiangiogenic properties .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs
The closest structural analog is 2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (). Key differences include:
- Substituents on pyrazoline : The target compound has a p-tolyl group (electron-donating methyl) at the pyrazoline’s 5-position, while the analog has a thiophen-2-yl group (aromatic, sulfur-containing).
- Impact : The p-tolyl group may enhance lipophilicity and membrane permeability compared to the thiophene, which could introduce π-π stacking interactions with biological targets .
Table 1: Structural Comparison of Pyrazoline Derivatives
Heterocyclic Variants
2.2.1. Pyridazinone and Triazole Derivatives
Compounds like 6-phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () replace the pyridotriazinone with a dihydropyridazinone core. These exhibit:
- Reduced planarity: The non-aromatic dihydropyridazinone may limit conjugation, reducing binding affinity to flat enzymatic pockets.
2.2.2. Coumarin-Pyrimidinone Hybrids
describes coumarin-linked pyrimidinones, which differ in:
- Fluorescence properties : Coumarin’s inherent fluorescence aids in cellular imaging but may reduce metabolic stability.
Pharmacological Activity Trends
While direct bioactivity data for the target compound is unavailable, related molecules show:
- Antimicrobial activity : Pyrazoline-thioether derivatives (e.g., ) inhibit bacterial growth via membrane disruption or enzyme inhibition (IC₅₀: 5–20 µM).
- Anti-inflammatory effects: Thioxothiazolidinones () reduce COX-2 expression by >50% at 10 µM, suggesting the target’s thioether may offer milder activity .
Table 2: Hypothesized Pharmacological Profile
Physicochemical Properties
Q & A
Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?
The compound requires multi-step organic synthesis, including:
- Stepwise functionalization of the pyrazoline and triazinone cores under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Thioether linkage formation via nucleophilic substitution, optimizing reaction time and temperature to avoid side reactions .
- Purification using column chromatography or recrystallization to isolate intermediates and final products . Key solvents: THF, DMF, or ethanol, depending on stepwise solubility .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions (e.g., methoxyphenyl and p-tolyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Q. What experimental approaches are used to determine solubility and formulation compatibility?
- Solubility screening : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) under varying pH .
- Partition coefficient (LogP) : Estimate via shake-flask method or computational tools (e.g., ACD/Labs) to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substituent variation : Modify methoxy or p-tolyl groups to assess impact on biological activity (e.g., enzyme inhibition) .
- Computational docking : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like kinases or GPCRs .
- In vitro assays : Compare activity of analogs in cell-based models (e.g., IC50 values for cytotoxicity) .
Q. What mechanisms explain the compound’s potential biological activity?
- Hypothesis-driven testing : Based on structural analogs, evaluate inhibition of pro-inflammatory enzymes (e.g., COX-2) or modulation of redox pathways .
- Kinetic studies : Measure time-dependent enzyme inhibition using fluorescence-based assays .
Q. How should researchers address contradictory data in biological activity reports?
- Validate assay conditions : Ensure consistency in cell lines, incubation times, and compound concentrations .
- Check stereochemical purity : Enantiomeric impurities may lead to conflicting results; use chiral HPLC for verification .
- Reproduce experiments : Collaborate with independent labs to confirm findings .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Continuous flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., triazinone cyclization) .
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)) for thioether bond formation efficiency .
- Scale-up DOE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratios, and stoichiometry .
Data Gaps and Methodological Recommendations
- Physical properties (e.g., melting point) : Perform differential scanning calorimetry (DSC) if literature data is absent .
- Stability under physiological conditions : Conduct accelerated degradation studies in simulated gastric fluid (pH 2–7) .
- Toxicity profiling : Use zebrafish embryos or in silico tools (e.g., ProTox-II) for preliminary safety assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
